1-(2-Amino-3-fluorophenyl)-2,2,2-trifluoroethanone 1-(2-Amino-3-fluorophenyl)-2,2,2-trifluoroethanone
Brand Name: Vulcanchem
CAS No.: 1448858-55-6
VCID: VC2092570
InChI: InChI=1S/C8H5F4NO/c9-5-3-1-2-4(6(5)13)7(14)8(10,11)12/h1-3H,13H2
SMILES: C1=CC(=C(C(=C1)F)N)C(=O)C(F)(F)F
Molecular Formula: C8H5F4NO
Molecular Weight: 207.12 g/mol

1-(2-Amino-3-fluorophenyl)-2,2,2-trifluoroethanone

CAS No.: 1448858-55-6

Cat. No.: VC2092570

Molecular Formula: C8H5F4NO

Molecular Weight: 207.12 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Amino-3-fluorophenyl)-2,2,2-trifluoroethanone - 1448858-55-6

Specification

CAS No. 1448858-55-6
Molecular Formula C8H5F4NO
Molecular Weight 207.12 g/mol
IUPAC Name 1-(2-amino-3-fluorophenyl)-2,2,2-trifluoroethanone
Standard InChI InChI=1S/C8H5F4NO/c9-5-3-1-2-4(6(5)13)7(14)8(10,11)12/h1-3H,13H2
Standard InChI Key SUKJQJUGDUYPQO-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)F)N)C(=O)C(F)(F)F
Canonical SMILES C1=CC(=C(C(=C1)F)N)C(=O)C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

Basic Chemical Information

1-(2-Amino-3-fluorophenyl)-2,2,2-trifluoroethanone has been identified with specific chemical parameters that define its identity and properties. The compound is registered with the Chemical Abstracts Service (CAS) number 1448858-55-6 . It is also known by alternative nomenclature including 2'-Amino-2,2,2,3'-tetrafluoroacetophenone and 1-(2-Amino-3-fluorophenyl)-2,2,2-trifluoroethan-1-one .

The following table summarizes the key identifying parameters of the compound:

ParameterValue
Chemical Name1-(2-Amino-3-fluorophenyl)-2,2,2-trifluoroethanone
CAS Number1448858-55-6
Molecular FormulaC₈H₅F₄NO
Molecular Weight207.12 g/mol
Synonyms2'-Amino-2,2,2,3'-tetrafluoroacetophenone; 1-(2-Amino-3-fluorophenyl)-2,2,2-trifluoroethan-1-one; Ethanone, 1-(2-amino-3-fluorophenyl)-2,2,2-trifluoro-

Structural Composition

The molecular structure of 1-(2-Amino-3-fluorophenyl)-2,2,2-trifluoroethanone consists of a benzene ring substituted with an amino group at position 2 and a fluorine atom at position 3. The key functional group is the trifluoroethanone moiety, characterized by a carbonyl group connected to a trifluoromethyl group (CF₃) . The presence of four fluorine atoms in total (one on the phenyl ring and three in the trifluoromethyl group) significantly influences the electronic properties of the molecule due to fluorine's high electronegativity.

Physical and Chemical Properties

Hazard CategoryClassificationHazard Statement
Acute toxicity, oralCategory 4H302: Harmful if swallowed
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposureCategory 3 (Respiratory tract irritation)H335: May cause respiratory irritation

Applications and Research Significance

Comparative Value Among Related Compounds

Studies on structurally related trifluoroacetylated compounds provide context for understanding the potential significance of 1-(2-Amino-3-fluorophenyl)-2,2,2-trifluoroethanone:

  • Enhanced Biological Activity:

    • Research has shown that 3-trifluoroacetyl–substituted indoles demonstrate significant cytotoxic effects against human cancer cell lines

    • The trifluoroacetyl group enhances activity due to the increased electron-withdrawing effect of the trifluoromethyl substituent

  • Structural Advantages:

    • The presence of a trifluoromethyl group typically increases lipophilicity and metabolic stability

    • The combined electron-withdrawing and hydrogen bonding capabilities of the trifluoromethyl and carbonyl fragments likely contribute to distinctive molecular interactions

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